

Spectral Analysis of p-Chloroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Chloroacetanilide

Cat. No.: B1165894

[Get Quote](#)

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **p-Chloroacetanilide**, tailored for researchers, scientists, and professionals in drug development.

Introduction

p-Chloroacetanilide, with the chemical formula C_8H_8ClNO , is a para-substituted aromatic compound.^[1] It belongs to the class of acetamides and monochlorobenzenes. This compound is of interest in pharmaceutical research and development due to its structural relation to other pharmacologically active molecules. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in various stages of drug discovery and manufacturing. This technical guide provides a comprehensive overview of the 1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **p-Chloroacetanilide**, complete with detailed experimental protocols and data visualizations.

Chemical Structure and Properties

- IUPAC Name: N-(4-chlorophenyl)acetamide
- Synonyms: 4-Chloroacetanilide, N-acetyl-p-chloroaniline
- Molecular Formula: C_8H_8ClNO
- Molecular Weight: 169.61 g/mol

- Melting Point: 176-181 °C
- Boiling Point: 333 °C
- Appearance: Off-white to white crystalline powder

Caption: Chemical structure of **p-Chloroacetanilide**.

Spectroscopic Data

The following sections present the key spectroscopic data for **p-Chloroacetanilide**, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for **p-Chloroacetanilide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.09	Singlet	1H	-NH (Amide)
7.63	Doublet	2H	Aromatic (H-2, H-6)
7.35	Doublet	2H	Aromatic (H-3, H-5)
2.07	Singlet	3H	-CH ₃ (Acetyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for **p-Chloroacetanilide**

Chemical Shift (δ) ppm	Assignment
168.5	C=O (Amide)
137.8	C-1 (Aromatic)
128.9	C-4 (Aromatic)
128.7	C-3, C-5 (Aromatic)
120.7	C-2, C-6 (Aromatic)
24.0	-CH ₃ (Acetyl)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **p-Chloroacetanilide** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3290	Strong	N-H Stretch (Amide)
3180, 3120	Medium	C-H Stretch (Aromatic)
1665	Strong	C=O Stretch (Amide I)
1595, 1490	Strong	C=C Stretch (Aromatic Ring)
1540	Strong	N-H Bend (Amide II)
1090	Strong	C-Cl Stretch
825	Strong	C-H Bend (p-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **p-Chloroacetanilide** (Electron Ionization)

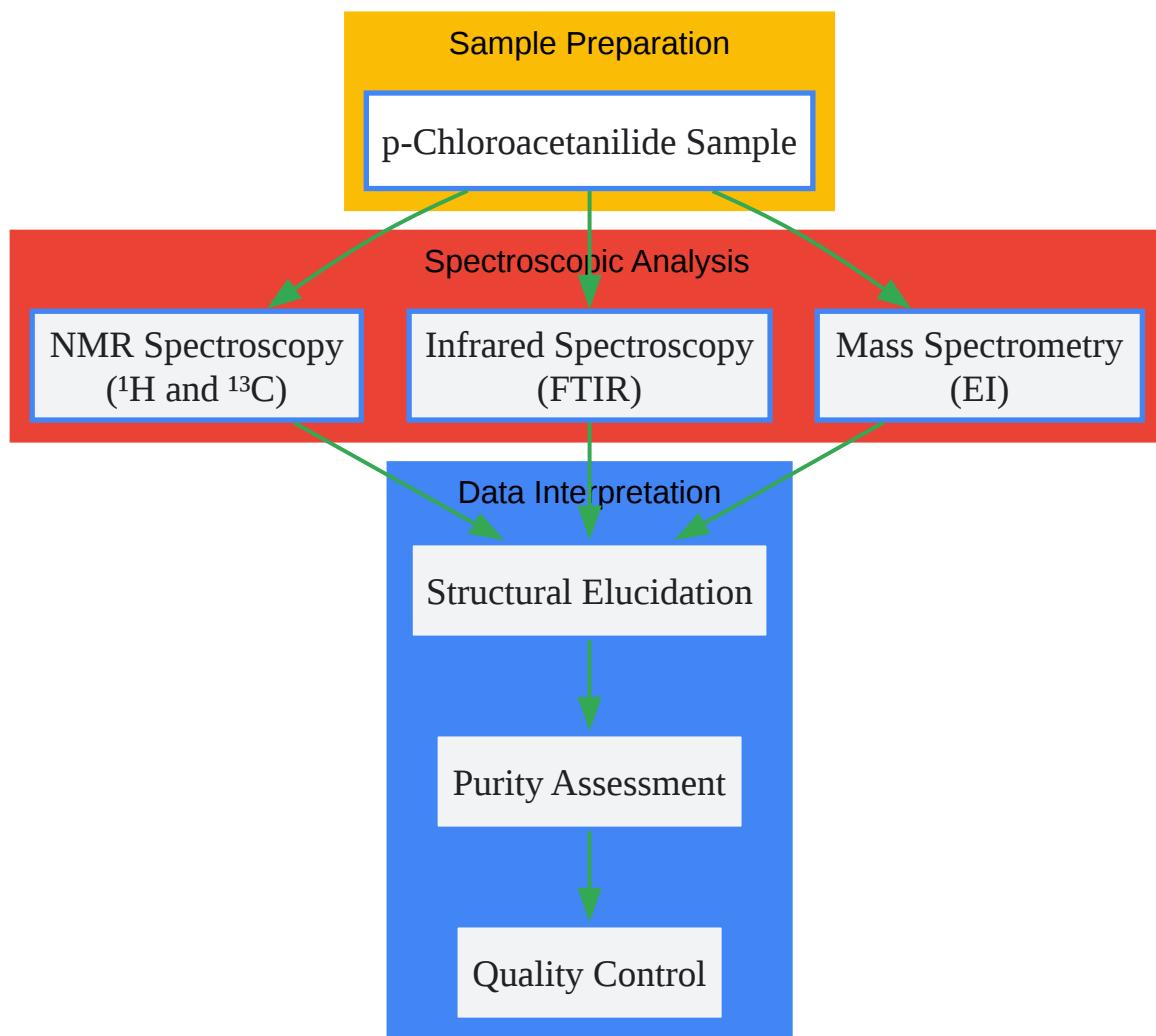
m/z	Relative Abundance (%)	Assignment
169	23.4	[M] ⁺ (Molecular Ion)
171	7.5	[M+2] ⁺ (Isotope Peak due to ³⁷ Cl)
127	100.0	[M - C ₂ H ₂ O] ⁺ (Loss of ketene)
129	32.3	[M - C ₂ H ₂ O + 2] ⁺ (Isotope Peak)
92	6.8	[C ₆ H ₅ Cl] ⁺
65	5.9	[C ₅ H ₅] ⁺
43	31.8	[CH ₃ CO] ⁺ (Acylum ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)

A solution of **p-Chloroacetanilide** (approximately 10-20 mg) was prepared in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The spectra were recorded on a Bruker AC-300 or a 400 MHz NMR spectrometer at ambient temperature.[1][2][3][4] Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a standard proton-decoupled pulse sequence was used.


Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. Approximately 1-2 mg of finely ground **p-Chloroacetanilide** was intimately mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6][7][8][9] The mixture was then compressed in a die under high pressure (approximately 8-10 tons) to form a transparent pellet. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source coupled to a mass analyzer.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were then separated based on their mass-to-charge ratio (m/z).

Data Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. N-(4-Chlorophenyl)acetamide | C8H8CINO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. as.uky.edu [as.uky.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectral Analysis of p-Chloroacetanilide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1165894#spectral-data-for-p-chloroacetanilide-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com